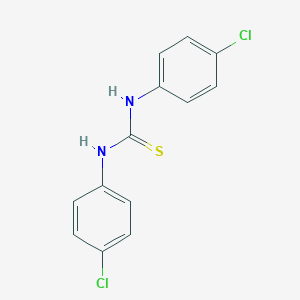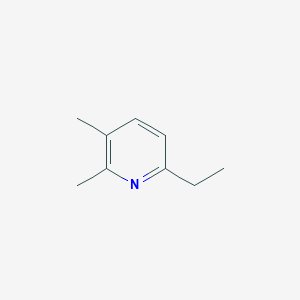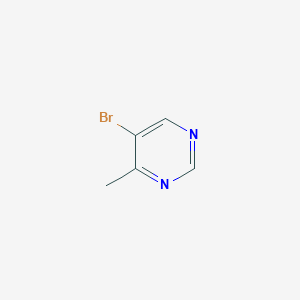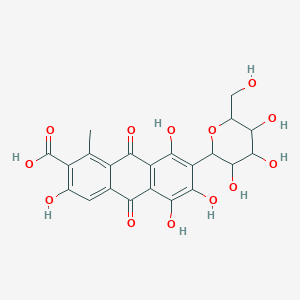
1,3-Bis(4-chlorophenyl)thiourea
Übersicht
Beschreibung
Synthesis Analysis 1,3-Bis(4-chlorophenyl)thiourea and related derivatives have been synthesized and characterized using various spectroscopic techniques including IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis. Their crystal structures have been confirmed through single crystal X-ray diffraction data, revealing details such as space groups, unit cell dimensions, and intramolecular hydrogen bonding patterns (Saeed & Parvez, 2005), (Yusof et al., 2010), (Odularu et al., 2021).
Molecular Structure Analysis The molecular structure of 1,3-bis(4-chlorophenyl)thiourea compounds has been extensively studied, revealing complex intramolecular and intermolecular interactions, such as N-H...O and N-H...S hydrogen bonds, which contribute to their stability and dimer formation. These structural insights are crucial for understanding their chemical reactivity and properties (Saeed & Parvez, 2005), (Yusof et al., 2010).
Chemical Reactions and Properties These thiourea derivatives engage in a variety of chemical reactions, influenced by their molecular structure. The presence of chlorophenyl groups affects their reactivity, particularly in forming dimers through intermolecular interactions. Their chemical properties are further elucidated through spectroscopic analyses and crystallography, providing insights into their potential synthetic and application scope (Odularu et al., 2021), (Yuan et al., 1997).
Physical Properties Analysis The physical properties, including crystallization patterns and hydrogen bonding, play a significant role in determining the stability and solubility of these compounds. The detailed analysis of their physical properties through X-ray crystallography has revealed specific intramolecular interactions and dimer formations, which are crucial for their potential applications (Saeed & Parvez, 2005).
Chemical Properties Analysis The chemical properties of 1,3-bis(4-chlorophenyl)thiourea derivatives are characterized by their reactivity towards various substrates, influenced by the electron-withdrawing effects of the chlorophenyl groups. These properties are explored through spectroscopic analysis, including IR, NMR, and mass spectrometry, providing a comprehensive understanding of their behavior in chemical reactions (Yusof et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization :
- Synthesis and crystal structure analysis of N,N′-bis(4-chlorophenyl)thiourea derivatives, revealing their crystallization properties and molecular interactions (Odularu et al., 2021).
Enzyme Inhibition and Mercury Sensing :
- Thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, have been found to be effective enzyme inhibitors and sensors for toxic metals like mercury (Rahman et al., 2021).
Antibacterial Activities :
- Synthesis of new vanadium complexes containing thiourea derivatives, demonstrating superior antibacterial activities against various bacterial strains (Farzanfar et al., 2015).
Antioxidant and Enzyme Inhibition Potentials :
- Studies on thiourea derivatives for their antioxidant properties and enzyme inhibition potentials, contributing to the field of medicinal chemistry (Rahman et al., 2020).
Corrosion Inhibition :
- Investigation of thiourea compounds as corrosion inhibitors, demonstrating high efficiency in protecting metals in corrosive environments (Paul & Yadav, 2020).
Cytotoxicity and QSAR Study :
- Exploration of thiourea derivatives for their cytotoxic activities, providing insights into the development of anticancer agents (Pingaew et al., 2012).
DNA Interaction and Antioxidant Activities :
- Synthesis of Cu(I) thiourea derivatives, examining their interactions with DNA and antioxidant activities, highlighting their potential in bioactive compound development (Hussain et al., 2020).
Antibacterial Activities of Aryl and Amino Acids Side Chains :
- Investigation of bis-thiourea derivatives with aryl side chains for their antibacterial activity, emphasizing the importance of molecular structure in antibacterial efficacy (Zullkiplee et al., 2014).
Anion Transport and Potential in Cystic Fibrosis Treatment :
- Study of bis-thiourea compounds as effective anion carriers, with implications for biological research and potential medical applications, especially in treating cystic fibrosis (Valkenier et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(4-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJZYFOTCABQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153460 | |
| Record name | Di-p-chlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)thiourea | |
CAS RN |
1220-00-4 | |
| Record name | N,N′-Bis(4-chlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-p-chlorophenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(4-chlorophenyl)thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-p-chlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(4-CHLOROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-P-CHLOROPHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0G02R9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DI-P-CHLOROPHENYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)




